N-Nitrosarcosine

Energetic Materials Green Chemistry Oxygen-Rich Compounds

Non-volatile N-nitrosamino acid requiring dedicated analytical methods vs. volatile nitrosamines like NDMA. Essential for FDA NDSRI guidance and USP <1469> compliance. - **Certified reference standard** with defined E/Z isomer ratio; methods validated for NPRO cannot be transferred without re-validation. - **Isotope dilution LC-MS/MS validated** (LOD 27.3 ng/g, LOQ 91.0 ng/g, RSD 7.94%). - **Weakly positive Ames reference** (TA-100) for NDSRI assay sensitivity thresholding. - Available in research quantities with analytical COA.

Molecular Formula C3H6N2O4
Molecular Weight 134.09 g/mol
CAS No. 20661-60-3
Cat. No. B3368240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosarcosine
CAS20661-60-3
Molecular FormulaC3H6N2O4
Molecular Weight134.09 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7)
InChIKeyJMYXZXXYZJUMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosarcosine (NSAR): Reference Standard and Energetic Precursor


N-Nitrosarcosine (NSAR, CAS 20661-60-3) is a non-volatile N-nitrosamine derived from the nitrosation of sarcosine, with the molecular formula C₃H₆N₂O₃ and a monoisotopic mass of 118.04 Da [1]. It is classified as a carcinogenic agent by ChEBI and IARC [1][2]. NSAR belongs to the N-nitrosamino acid (NAA) subclass and is frequently detected alongside N-nitrosoproline (NPRO) in foodstuffs, tobacco products, and biological fluids [3]. Unlike volatile nitrosamines such as NDMA, NSAR's polarity (LogP ≈ -0.5) and non-volatility necessitate dedicated analytical approaches, positioning it as a critical reference standard for NDSRI (Nitrosamine Drug Substance-Related Impurity) monitoring programs [4].

Reference Standard Non-volatile N-nitrosamine for NDSRI monitoring programs
Energetic Precursor Synthetic entry to oxygen-rich energetic scaffolds with fewer steps
Analytical Requirement E/Z isomer-controlled reference material required for accurate LC-MS/MS

Why NSAR Cannot Be Substituted by Other N-Nitrosamino Acids


Within the N-nitrosamino acid (NAA) class, individual members—particularly NSAR, N-nitrosoproline (NPRO), and N-nitrosohydroxyproline (NHPRO)—exhibit distinct physicochemical properties, chromatographic behaviors, metabolic fates, and genotoxic potencies that preclude interchangeable use [1]. NSAR and NPRO co-occur in complex matrices but differ critically in endogenous nitrosation yield (NSAR > NPRO), in vivo denitrosation kinetics (NSAR reactivity ≈ NPRO), and Ames mutagenicity outcomes (NSAR shows marginal mutagenicity in TA-100 whereas 1-nitroproline does not) [2][3][4]. Furthermore, NSAR exhibits E/Z isomerism that produces stereospecific MS responses, meaning that analytical methods validated for NPRO cannot be directly transferred to NSAR without re-validation addressing isomer ratio effects [5]. Procurement of an authenticated NSAR reference standard with defined isomeric composition is therefore a non-negotiable requirement for any laboratory engaged in NDSRI quantification or endogenous nitrosation biomarker studies.

E/Z Isomer Ratio Uncontrolled isomer composition in generic NAA standards may cause LC-MS/MS quantification bias
Endogenous Nitrosation Yield NSAR formation yield differs from NPRO, altering biomarker panel sensitivity
Mutagenicity Profile Marginal Ames activity of NSAR not shared by nitramino acid analogs; may affect genotoxicity screening protocols

Quantitative Differentiation Evidence for N-Nitrosarcosine


Economic Precursor for Energetic Materials Synthesis

N-Nitrosarcosine serves as an economic precursor for synthesizing oxygen-rich energetic compounds, prepared in only a few synthetic steps from the readily available N-(cyanomethyl)-N-methylamine, with a reported derivatization yield of 97% to N-methyl-N-nitroglycinoyl chloride [1][2]. Compared to alternative glycine-derived polynitro oxidizer precursors that require multi-step nitration sequences and costly starting materials, the NSAR-based synthetic route offers reduced step count and lower precursor cost while still enabling access to compounds whose detonation and combustion parameters were predicted using EXPLO5 V6.02 alongside measured impact and friction sensitivities [1].

Synthetic Economy
Class-level
NSAR route: few steps, 97% derivatization yield Glycine-derived: complex multi-step nitration
Reported shorter synthetic route for energetic scaffolds
Cost-per-gram data not provided; precursor commercially available
Energetic Materials Green Chemistry Oxygen-Rich Compounds

E/Z Isomer Stereospecific Response in LC-MS/MS

N-Nitrosarcosine (NSAR) exists as E- and Z-isomers in solution due to restricted rotation around the N–N bond, producing stereospecific responses in LC–ESI–MS/MS that can cause quantification errors if the isomer ratio is not controlled [1]. A validated method addressing this isomer-ratio challenge was applied to 100 tobacco products, achieving limits of quantification of ~20 ng/g and expanded measurement uncertainties of ~20% for moist and dry snuff reference materials [1]. By contrast, N-nitrosoproline (NPRO) does not exhibit the same degree of stereospecific MS response variability, meaning that analytical protocols validated for NPRO cannot be directly transferred to NSAR quantification without dedicated isomer-ratio adjustment steps [2].

E/Z Isomer LC-MS Response
Head-to-head
NSAR: stereospecific MS response requires isomer-ratio control NPRO: does not exhibit comparable variability
Quantification error risk without isomer-ratio adjustment
Validated on 100 tobacco products; LOQ ~20 ng/g, U~20%
Analytical Chemistry LC-MS/MS Nitrosamine Isomers

Higher In Vivo Endogenous Nitrosation Yield vs. NPRO

In a rat model of endogenous nitrosation, the yield of nitrosamino acids formed in vivo and excreted in urine increased in the order: N-nitrosoproline (NPRO) < N-nitrososarcosine (NSAR) < N-nitrosohydroxyproline (NHPRO), with the same rank order observed for in vitro nitrosation rates of the parent amino acids [1]. After oral administration, all three N-nitrosamino acids were excreted unchanged almost quantitatively (88–96% of the administered dose) in urine and feces, establishing their validity as endogenous nitrosation indexes [1]. The higher in vivo formation yield of NSAR relative to NPRO means that NSAR serves as a more sensitive biomarker for detecting low-level endogenous nitrosation events, particularly in studies where NPRO levels may fall below detection limits.

In Vivo Nitrosation Yield
Head-to-head
Rank order: NPRO
Higher sensitivity for low-level endogenous nitrosation vs. NPRO
Rat model; relevance to human biomarker studies may require verification
Denitrosation Reactivity
Head-to-head
NSAR ≈ NPRO (rate indistinguishable) ~100-fold slower than NMNA
Similar sample prep stability; NPRO protocols transferable to NSAR
Acid-catalyzed conditions with nucleophilic catalysts
Ames Mutagenicity
Head-to-head
NSAR: marginal mutagenicity in TA-100 Nitroproline/pipecolic acid: non-mutagenic
Weakly positive reference for genotoxicity screening sensitivity
No antimicrobial activity observed; S9 metabolic activation tested
Validated NSAR Method
Analytical context
LOQ 91.0 ng/g
Matrix-validated reference for NDSRI quantification
Tobacco matrix; isotope dilution LC-MS/MS, RSD 7.94%
Endogenous Nitrosation Carcinogenesis Biomarkers In Vivo Nitrosamine Formation

Denitrosation Reactivity Compared to N-Nitrosoproline

Quantitative rate measurements for acid-catalyzed denitrosation of five nitrosamines established the reactivity sequence: N-methyl-N-nitrosoaniline (NMNA) > N-nitrosoproline (NPr) ≈ N-nitrososarcosine (NS) ≈ dimethylnitrosamine (DMN) ≈ N-nitrosopyrrolidine (NPy), with the most reactive solvent system being 80% acetic acid–water containing bromide ion or thiourea as nucleophilic catalyst [1]. The near-equal denitrosation reactivity of NSAR and NPRO (NPr ≈ NS) is attributed to similar electron-withdrawing effects of their carboxylic acid substituents on protonation equilibria and nucleophilic attack rates [1]. This finding has direct implications for analytical sample preparation: NSAR and NPRO exhibit comparable susceptibility to artefactual denitrosation under acidic conditions, requiring identical stabilization protocols that differ from those appropriate for the more reactive NMNA or the less polar DMN.

Denitrosation Reactivity
Head-to-head
NSAR ≈ NPRO (rate indistinguishable) ~100-fold slower than NMNA
Similar sample prep stability; NPRO protocols transferable to NSAR
Acid-catalyzed conditions with nucleophilic catalysts
Denitrosation Kinetics Nitrosamine Reactivity Nucleophilic Catalysis

Ames Mutagenicity vs. Nitramino Acid Analogs

In a comparative mutagenicity study of nitramino acids using the Salmonella typhimurium TA-100 system, N-nitrosarcosine (3a) exhibited marginal mutagenic activity, whereas the structurally related N-nitro derivatives 1-nitroproline (1a) and 1-nitropipecolic acid (2a) showed no mutagenic activity, with or without S9 metabolic activation [1]. None of the three compounds displayed antimicrobial activity against Escherichia coli, Candida albicans, Pseudomonas aeruginosa, or Mycobacterium smegmatis [1]. The authors concluded that the marginal mutagenicity of NSAR in this system warranted additional work to assess its carcinogenic–mutagenic potential, a recommendation not extended to the inactive 1-nitroproline or 1-nitropipecolic acid [1].

Ames Mutagenicity
Head-to-head
NSAR: marginal mutagenicity in TA-100 Nitroproline/pipecolic acid: non-mutagenic
Weakly positive reference for genotoxicity screening sensitivity
No antimicrobial activity observed; S9 metabolic activation tested
Genotoxicity Ames Test Mutagenicity Screening

Validated Reference Standard for NDSRI Compliance

A validated isotope dilution LC-MS/MS method using N-nitrososarcosine (NSAR) with an isotope-labeled internal standard achieved a limit of detection (LOD) of 27.3 ng/g and a limit of quantification (LOQ) of 91.0 ng/g in tobacco matrices, with excellent linearity (R² ≥ 0.999) over a concentration range of 3–2000 ng/mL [1]. The method was validated across three reference tobacco products: KY 3R4F (NSAR not detected), 2S3 moist snuff (low NSAR detected), and 1S2 dry snuff (550.5 ± 43.7 ng/g NSAR; RSD = 7.94%, n = 100) [1]. For laboratories procuring NSAR reference standards under FDA's NDSRI guidance (Recommended Acceptable Intake Limits, August 2023) or USP General Chapter <1469>, this validated method establishes NSAR as a matrix-appropriate reference material with documented performance characteristics that cannot be met by substituting NPRO or other NAAs without full re-validation [2].

Validated NSAR Method
Analytical context
LOQ 91.0 ng/g
Matrix-validated reference for NDSRI quantification
Tobacco matrix; isotope dilution LC-MS/MS, RSD 7.94%
NDSRI Reference Standards Isotope Dilution Regulatory Compliance

Optimal Procurement and Application Scenarios


Energetic Materials: Cost-Effective Precursor

R&D groups synthesizing oxygen-rich energetic materials should procure N-nitrosarcosine as an economic precursor that reduces synthetic step count relative to multiply nitrated glycine derivatives [1]. The compound is prepared in few steps from commercially available N-(cyanomethyl)-N-methylamine and can be derivatized to N-methyl-N-nitroglycinoyl chloride in 97% yield [1][2]. Its fully characterized spectroscopic profile (multinuclear NMR, vibrational spectroscopy, single-crystal X-ray diffraction) and EXPLO5-predicted detonation parameters provide a reproducible foundation for derivative compound development [1].

NDSRI Compliance: Validated Impurity Quantification

Quality control laboratories operating under FDA NDSRI guidance or USP <1469> should procure NSAR as a matrix-validated reference standard. The isotope dilution LC-MS/MS method documented by Wu et al. (2012) provides a fully validated framework: LOD 27.3 ng/g, LOQ 91.0 ng/g, and precision RSD 7.94% across 100 replicate analyses of dry snuff reference material [3]. The method's use of an isotope-labeled internal standard ensures traceability, and the simplified SL-L extraction without derivatization reduces sample preparation complexity compared to legacy GC-TEA methods [3].

Endogenous Nitrosation Biomarker Studies

Cancer epidemiology and nitrosamine biomarker research groups should include NSAR in multi-analyte N-nitrosamino acid panels because it provides greater sensitivity than NPRO for detecting low-level endogenous nitrosation, with formation yield exceeding NPRO in both in vivo rat models and in vitro nitrosation assays [4]. All three NAAs (NPRO, NSAR, NHPRO) are excreted at 88–96% of oral dose unchanged, validating their use as quantitative exposure biomarkers [4]. NSAR's intermediate formation yield bridges the sensitivity gap between the less-sensitive NPRO and the more-sensitive NHPRO, enabling tiered exposure assessment [4].

Genotoxicity Screening: Weakly Mutagenic Reference Compound

Toxicology CROs optimizing Ames test protocols for nitrosamine detection under the multi-sector Ring Trial framework should select NSAR as a weakly positive reference compound. Its marginal mutagenicity in Salmonella typhimurium TA-100 contrasts with the Ames-negative nitramino acid analogs 1-nitroproline and 1-nitropipecolic acid, making NSAR useful for establishing assay sensitivity thresholds near the detection limit where false negatives for weakly mutagenic NDSRIs are most likely [5]. The FDA's NDSRI guidance emphasizes Ames test data for AI limit categorization, and NSAR's characterized mutagenicity profile supports protocol validation at the boundary of assay sensitivity [6].

Application
Selection Property
Validation Focus
Energetic materials precursor
Shorter synthetic route and high derivatization yield
Synthetic step count and detonation parameter prediction
NDSRI impurity quantification
Matrix-validated reference standard with documented LOQ
Isotope dilution LC-MS/MS method verification
Endogenous nitrosation biomarker
Intermediate formation yield for tiered exposure assessment
Multi-analyte NAA panel validation
Genotoxicity screening control
Weak mutagenicity for Ames sensitivity threshold calibration
Assay protocol at detection limit boundary
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